Ethyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)but-2-enoate
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Overview
Description
Ethyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)but-2-enoate is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)but-2-enoate typically involves the reaction of ethyl acetoacetate with 3,3-dimethyl-2-oxoazetidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the enolate intermediate. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
- Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate
Uniqueness
Ethyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)but-2-enoate is unique due to its specific structural features, such as the presence of the azetidinone ring and the but-2-enoate moiety. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88144-00-7 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)but-2-enoate |
InChI |
InChI=1S/C11H17NO3/c1-5-15-9(13)6-8(2)12-7-11(3,4)10(12)14/h6H,5,7H2,1-4H3 |
InChI Key |
KINYFIQNRUAFKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)N1CC(C1=O)(C)C |
Origin of Product |
United States |
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